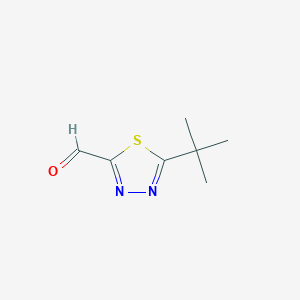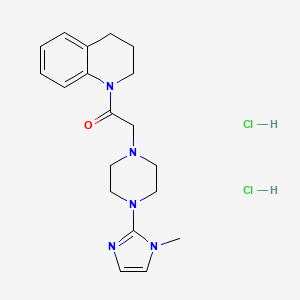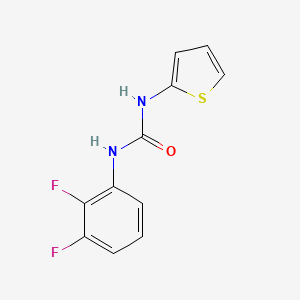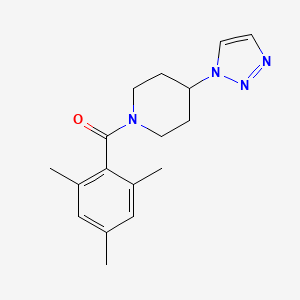
5-tert-ブチル-1,3,4-チアジアゾール-2-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a thiadiazole ring
科学的研究の応用
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a corrosion inhibitor in various industrial applications.
作用機序
Target of Action
It is known that thiadiazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to specific receptors .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 15724 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
It is known that thiadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
準備方法
The synthesis of 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
化学反応の分析
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde can be compared with other similar compounds such as:
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound also contains a thiadiazole ring but with an amino group instead of an aldehyde group.
5-tert-Butyl-2-methylamino-1,3,4-thiadiazole: Similar in structure but with a methylamino group.
1,3,4-Thiadiazole-2,5-dithiol: Contains two thiol groups instead of an aldehyde group
特性
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBQPZDBRQCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)
![6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2385337.png)
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)
![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)


![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)




![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)
